5,7-Dichloro-1,2,3,4-tetrahydroquinoline

Monoamine oxidase inhibition Neuropharmacology Enzyme selectivity

5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 73253-30-2) is a halogenated tetrahydroquinoline (THQ) building block characterized by chlorine substituents at the 5 and 7 positions of the saturated quinoline ring. It belongs to a class of heterocyclic compounds widely employed as synthetic intermediates for pharmacologically active molecules, notably glycine-site NMDA receptor antagonists and monoamine oxidase inhibitors.

Molecular Formula C9H9Cl2N
Molecular Weight 202.08 g/mol
CAS No. 73253-30-2
Cat. No. B1644582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-1,2,3,4-tetrahydroquinoline
CAS73253-30-2
Molecular FormulaC9H9Cl2N
Molecular Weight202.08 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2Cl)Cl)NC1
InChIInChI=1S/C9H9Cl2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2
InChIKeyGLNUVOZWZUUKNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichloro-1,2,3,4-tetrahydroquinoline (CAS 73253-30-2): Core Properties and Procurement Rationale


5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 73253-30-2) is a halogenated tetrahydroquinoline (THQ) building block characterized by chlorine substituents at the 5 and 7 positions of the saturated quinoline ring . It belongs to a class of heterocyclic compounds widely employed as synthetic intermediates for pharmacologically active molecules, notably glycine-site NMDA receptor antagonists and monoamine oxidase inhibitors [1]. The hydrochloride salt form (C₉H₉Cl₂N·HCl, MW 238.54) offers improved handling and solubility characteristics relative to the free base, making it the preferred form for medicinal chemistry workflows .

Why Unsubstituted or Differently Halogenated Tetrahydroquinolines Cannot Replace 5,7-Dichloro-1,2,3,4-tetrahydroquinoline


Generic interchange of tetrahydroquinoline scaffolds is not viable because the 5,7-dichloro substitution pattern serves as a critical pharmacophoric element for multiple target classes. Structure-activity relationship (SAR) studies demonstrate that removal or relocation of the chlorine atoms from the 5 and 7 positions abolishes high-affinity binding at the NMDA receptor glycine site, where the 5,7-dichloro motif evolved from the lead 5,7-dichlorokynurenic acid and was found essential for nanomolar antagonism [1]. Similarly, the 5,7-dichloro configuration confers a distinct monoamine oxidase B (MAO-B) selectivity profile that is absent in the unsubstituted tetrahydroquinoline core, with a selectivity ratio of approximately 130-fold over MAO-A [2]. These position-specific electronic and steric contributions cannot be replicated by other halogenation patterns (e.g., 6,7- or 5,8-dichloro isomers), making 5,7-dichloro-1,2,3,4-tetrahydroquinoline a non-substitutable starting material for target-focused libraries.

Quantitative Differential Evidence for 5,7-Dichloro-1,2,3,4-tetrahydroquinoline (CAS 73253-30-2) Versus Analogues


MAO-B Versus MAO-A Selectivity: 130-Fold Discrimination Driven by 5,7-Dichloro Substitution

5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride exhibits a substantial selectivity window between MAO-B and MAO-A. In head-to-head enzyme inhibition assays using human purified MAO isoforms expressed in insect cell membranes, the compound inhibited MAO-B with an IC50 of 300 nM, while requiring an IC50 of 39,000 nM to inhibit MAO-A, yielding a 130-fold selectivity for MAO-B [1]. By comparison, unsubstituted 1,2,3,4-tetrahydroquinoline is not reported as a meaningful MAO inhibitor, indicating that the 5,7-dichloro motif is necessary for this activity profile [2].

Monoamine oxidase inhibition Neuropharmacology Enzyme selectivity

NMDA Receptor Glycine Site Antagonism: 5,7-Dichloro Motif Enables Nanomolar Affinity in Derived Antagonists

The 5,7-dichloro substitution pattern on the tetrahydroquinoline core is a prerequisite for high-affinity glycine-site NMDA receptor antagonism. The optimized derivative trans-2-carboxy-5,7-dichloro-4-[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline (compound 35, L-689,560) achieved an IC50 of 7.4 nM against [³H]glycine binding and a functional Kb of 130 nM for NMDA response blockade in rat cortical slices [1]. The progenitor 5,7-dichlorokynurenic acid, which lacks the saturated tetrahydroquinoline ring, exhibits a markedly weaker IC50 of approximately 92 nM in the same binding assay [2]. This 12-fold affinity gain underscores the synergistic contribution of the saturated 1,2,3,4-tetrahydroquinoline framework combined with the 5,7-dichloro substitution. Importantly, SAR studies confirm that removal of the 5,7-dichloro groups from the tetrahydroquinoline core results in complete loss of nanomolar binding, establishing that generic tetrahydroquinolines cannot substitute for the 5,7-dichloro variant [1].

NMDA receptor Glycine site antagonism Neuroprotection

Synthetic Tractability: Direct Derivatization at N-1 and C-4 Positions for Parallel Library Synthesis

5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride offers two orthogonal diversification points: the secondary amine at N-1 (amenable to alkylation, acylation, or Boc protection) and the activated C-4 position (susceptible to electrophilic substitution or oxidation to the 4-oxo derivative). The N-Boc-4-amino derivative (CAS 886362-15-8) is commercially prepared directly from this building block, demonstrating its utility in generating functionalized intermediates . In contrast, the non-halogenated 1,2,3,4-tetrahydroquinoline requires separate halogenation steps to achieve comparable reactivity, introducing additional synthetic steps and yield losses [1]. The 5,7-dichloro substitution also activates the aromatic ring toward further nucleophilic aromatic substitution, a reactivity mode unavailable in the unsubstituted core.

Medicinal chemistry Parallel synthesis Building block

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition: Preliminary Evidence for Adrenergic Pathway Modulation

5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride has been identified as a reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), the enzyme catalyzing the conversion of norepinephrine to epinephrine [1]. While the structurally related tetrahydroisoquinoline analog SK&F 64139 (7,8-dichloro-1,2,3,4-tetrahydroisoquinoline) is a well-characterized PNMT inhibitor with an IC50 of 100 nM [2], the tetrahydroquinoline scaffold offers a distinct heterocyclic core with different hydrogen-bonding capabilities at the active site. This scaffold differentiation is significant because tetrahydroisoquinoline-based PNMT inhibitors often carry α₂-adrenoceptor antagonist liabilities, a property that may be attenuated in the tetrahydroquinoline series due to altered nitrogen positioning [3].

PNMT inhibition Catecholamine biosynthesis Cardiovascular research

Procurement-Driven Application Scenarios for 5,7-Dichloro-1,2,3,4-tetrahydroquinoline (CAS 73253-30-2)


MAO-B Selective Inhibitor Lead Generation for Parkinson's Disease

The 130-fold MAO-B over MAO-A selectivity (IC50 MAO-B = 300 nM vs. MAO-A = 39,000 nM) positions 5,7-dichloro-1,2,3,4-tetrahydroquinoline as an attractive starting scaffold for developing MAO-B inhibitors with reduced risk of tyramine-induced hypertensive crisis. Medicinal chemistry teams can use this building block to generate focused libraries via N-1 alkylation or acylation, followed by MAO-B potency optimization guided by the established selectivity window. The pre-installed chlorine atoms provide synthetic handles for further SAR exploration without additional halogenation steps. [1]

NMDA Receptor Glycine Site Antagonist Synthesis for Stroke and Neuropathic Pain Programs

The 5,7-dichloro-tetrahydroquinoline core is the validated pharmacophore for high-affinity glycine-site NMDA antagonism, as demonstrated by L-689,560 (IC50 = 7.4 nM). Procurement of this building block enables direct installation of the 2-carboxy and 4-amido/ureido substituents required for nanomolar potency, following the established SAR from Leeson et al. (1992). This compound is the essential starting material for any program seeking to replicate or optimize the L-689,560 chemotype, which remains one of the most potent NMDA glycine-site antagonists reported to date. [2]

Parallel Library Synthesis for Multi-Target CNS Screening Cascades

The orthogonal reactivity at N-1 and C-4 positions of 5,7-dichloro-1,2,3,4-tetrahydroquinoline hydrochloride supports rapid parallel synthesis of diverse compound libraries. The commercially available N-Boc-4-amino derivative (CAS 886362-15-8) directly demonstrates the building block's utility in generating functionalized intermediates suitable for high-throughput screening against multiple CNS targets including NMDA receptors, MAO enzymes, and PNMT. This multi-target applicability maximizes the return on procurement for organizations running integrated CNS discovery platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dichloro-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.